molecular formula C40H38O4P2Pd B076111 Bis(triphenylphosphine)palladium(II) diacetate CAS No. 14588-08-0

Bis(triphenylphosphine)palladium(II) diacetate

Cat. No.: B076111
CAS No.: 14588-08-0
M. Wt: 751.1 g/mol
InChI Key: VKYBQFWSQQZDLX-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)palladium(II) diacetate is a useful research compound. Its molecular formula is C40H38O4P2Pd and its molecular weight is 751.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reactions with Nitrogen Bases : Bis(triphenylphosphine)palladium(II) reacts with nitrogen bases like pyridine, transforming chelating ligands into a carbon-bonded state, yielding high yields of Pd(acac)2L complexes, characterized by IR and NMR spectra (Baba, Ogura, & Kawaguchi, 1974).

  • Regioselective Hydroselenation and Double-Bond Isomerization : It catalyzes the regioselective addition of benzeneselenol to terminal alkynes, leading to internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011).

  • Synthesis of Substituted Phenylethynylpentamethyldisilanes : Used in catalyzing the formation of phenylethynylpentamethyldisilanes from bromo- or iodo-benzenes and ethynylpentamethyldisilane without silicon-silicon bond cleavage (Horn, Grossman, & Whitenack, 1987).

  • Dinuclear Tellurolate Palladium(II) Complexes : Reacts with (PhTe)2Hg in THF to form binuclear complexes with tellurolate bridges, without Pd-Pd interactions but with secondary bonds involving tellurium atoms (Back, Manzoni de Oliveira, & Lang, 2015).

  • Precatalyst for Suzuki–Miyaura Coupling : Used as a precatalyst in Suzuki-Miyaura coupling of aryl bromides, demonstrating influence in cross-coupling processes (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).

  • Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds : Used in the synthesis of trans-bis(triphenylphosphine)(o-alleny1)-platinum(II) and -palladium(II) halides, revealing unusual isomerization properties (Wouters, Klein, Elsevier, Häming, & Stam, 1994).

  • Palladium(II)succinimide as a Precatalyst : Demonstrated as a precatalyst for Suzuki cross-coupling with subtle effects exerted by the succinimide ligand (Fairlamb, Kapdi, Lynam, Taylor, & Whitwood, 2004).

  • Hydrogen Isotope Exchange Catalysis : Catalyzes isotope exchange of hydrogen between dihydrogen and solvent protons through the formation and decomposition of a hydride complex of palladium (Zudin, Rogov, Likholobov, Shmachkov, Sazonov, & Ermakov, 1985).

  • Cross Coupling Reaction of Terminal Acetylenes : Extended use as a catalyst in cross coupling reactions of terminal acetylenes with alkenyl halides to prepare conjugated enynes (Camps, Chamorro, Gasol, & Guerrero, 1989).

  • Catalyzed Alkene–Formate Ester Carbonylation Reactions : Demonstrates regiochemical control in palladium(0) and palladium(II) catalyzed reactions of alkenes and formate esters to give linear carboxylic esters (Lin & Alper, 1989).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(triphenylphosphine)palladium(II) diacetate involves the reaction of PdCl2 with two equivalents of triphenylphosphine (PPh3) in the presence of acetic acid. The resulting bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield the final product, Bis(triphenylphosphine)palladium(II) diacetate.", "Starting Materials": [ "PdCl2", "Triphenylphosphine (PPh3)", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Step 1: PdCl2 is reacted with two equivalents of PPh3 in acetic acid to yield Bis(triphenylphosphine)palladium(II) chloride.", "Step 2: Bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield Bis(triphenylphosphine)palladium(II) diacetate." ] }

CAS No.

14588-08-0

Molecular Formula

C40H38O4P2Pd

Molecular Weight

751.1 g/mol

IUPAC Name

acetic acid;palladium;triphenylphosphane

InChI

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);

InChI Key

VKYBQFWSQQZDLX-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

14588-08-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
Reactant of Route 6
Bis(triphenylphosphine)palladium(II) diacetate

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